molecular formula C6H5N3O B091859 4-Methoxypyrimidine-5-carbonitrile CAS No. 16357-77-0

4-Methoxypyrimidine-5-carbonitrile

Cat. No. B091859
CAS RN: 16357-77-0
M. Wt: 135.12 g/mol
InChI Key: HSQQKBNITPQFKV-UHFFFAOYSA-N
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Description

4-Methoxypyrimidine-5-carbonitrile is a chemical compound with the formula C6H5N3O . It is a solid substance with a molecular weight of 135.12 .


Synthesis Analysis

The synthesis of 4-Methoxypyrimidine-5-carbonitrile involves the reaction of 4-Chlor-5-cyan-pyrimidin with Na-Methylat . The yield of the reaction is approximately 56% .


Molecular Structure Analysis

The InChI Key for 4-Methoxypyrimidine-5-carbonitrile is HSQQKBNITPQFKV-UHFFFAOYSA-N . It has 10 heavy atoms, 6 aromatic heavy atoms, and 1 rotatable bond .


Chemical Reactions Analysis

4-Methoxypyrimidine-5-carbonitrile can be used in the synthesis of other compounds. For example, it can react with (S)-3-(1-aminoethyl)-6-chloro-8-fluoroquinolin-2(1H)-one hydrochloride to produce (S)-2-((1-(6-Chloro-8-fluoro-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)amino)-4-methoxy pyrimidine-5-carbonitrile .


Physical And Chemical Properties Analysis

4-Methoxypyrimidine-5-carbonitrile is a solid substance . It has a high GI absorption, no BBB permeability, and no CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 inhibition . Its Log Kp (skin permeation) is -6.96 cm/s .

Scientific Research Applications

  • Synthesis and Spectroscopic Analysis : Research has shown the synthesis of pyridine derivatives related to 4-Methoxypyrimidine-5-carbonitrile and their structural analysis using methods like X-ray diffraction, FT-IR, and NMR spectroscopy. These compounds have been studied for their spectral properties using UV–vis absorption and fluorescence spectroscopy, indicating potential applications in analytical chemistry and materials science (Tranfić et al., 2011).

  • Chemical Reactions and Site-Selectivity : Studies have explored the site-selectivity in chemical reactions involving pyrimidine derivatives, including those similar to 4-Methoxypyrimidine-5-carbonitrile. Such research provides insights into the reactivity patterns of these compounds, crucial for designing new synthetic routes in organic chemistry (Yamanaka et al., 1987).

  • Derivative Synthesis for Biological Activities : The synthesis of various derivatives of pyrimidine carbonitriles, including structures akin to 4-Methoxypyrimidine-5-carbonitrile, has been researched extensively. These derivatives are studied for their potential biological activities, such as antibacterial properties, indicating their significance in medicinal chemistry and drug discovery (Bogdanowicz et al., 2013).

  • Corrosion Inhibition Studies : Pyrimidine derivatives have been evaluated as corrosion inhibitors, demonstrating their applicability in material science and industrial chemistry. This includes studies on the inhibition efficiency and adsorption behavior on metal surfaces, relevant for preventing corrosion in various industrial settings (Yadav et al., 2016).

  • Green Chemistry Approaches : Innovative synthetic methods for pyrimidine derivatives have been developed, focusing on eco-friendly approaches. This includes microwave-assisted synthesis using water as a solvent, highlighting the importance of sustainable practices in chemical synthesis (Karati et al., 2022).

Safety And Hazards

The safety information for 4-Methoxypyrimidine-5-carbonitrile includes a warning signal word . The hazard statements include H302 . The precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

4-methoxypyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c1-10-6-5(2-7)3-8-4-9-6/h3-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQQKBNITPQFKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxypyrimidine-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Lin, W Lu, JA Caravella, AM Campbell… - Journal of Medicinal …, 2019 - ACS Publications
… Compound 63, bearing the 4-methoxypyrimidine-5-carbonitrile group in the RHS region, yielded the best overall potency and property profile. The design rationale for this pyrimidine …
Number of citations: 32 pubs.acs.org
Y Liu, W Xu, M Li, Y Yang, D Sun, L Chen, H Li… - … Pharmaceutica Sinica B, 2023 - Elsevier
Reprogramming of energy metabolism is one of the basic characteristics of cancer and has been proved to be an important cancer treatment strategy. Isocitrate dehydrogenases (IDHs) …
Number of citations: 1 www.sciencedirect.com

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